4-Ethylphenyl butyrate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
94087-47-5 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(4-ethylphenyl) butanoate |
InChI |
InChI=1S/C12H16O2/c1-3-5-12(13)14-11-8-6-10(4-2)7-9-11/h6-9H,3-5H2,1-2H3 |
InChI Key |
LJJIVMPTNVPYMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=CC=C(C=C1)CC |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for 4 Ethylphenyl Butyrate and Analogues
Conventional Esterification Techniques for Aryl Butyrates
Traditional chemical synthesis of aryl butyrates, including 4-ethylphenyl butyrate (B1204436), primarily relies on esterification reactions involving a carboxylic acid and a phenol (B47542). These methods are well-established and can be optimized for high yields.
Acid-Catalyzed Esterification Optimizations
Acid-catalyzed esterification, commonly known as Fischer esterification, is a cornerstone of ester synthesis. masterorganicchemistry.commasterorganicchemistry.com This reversible reaction involves the treatment of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com For the synthesis of aryl butyrates, this involves reacting butyric acid with the corresponding phenol.
Strong acids such as sulfuric acid, p-toluenesulfonic acid, and hydrochloric acid are typically employed as catalysts. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol. masterorganicchemistry.com To drive the equilibrium towards the formation of the ester, an excess of one of the reactants, typically the alcohol, is used, or water is removed from the reaction mixture as it is formed, often through azeotropic distillation. masterorganicchemistry.com
Research into the optimization of these reactions has focused on catalyst efficiency and reaction conditions. For instance, studies on the esterification of oleic acid have shown that the optimal temperature range for synthesis using p-toluenesulfonic acid is between 105°C and 120°C, with an optimal catalyst concentration of 1.5 wt. % to 2 wt. %. uctm.edu While phenols are generally less reactive than aliphatic alcohols in acid-catalyzed esterification, the use of a molar excess of the carboxylic acid and a strong acid catalyst at reflux temperatures can lead to significant yields. google.com For example, reacting an alkylphenol with a molar excess of acetic acid in the presence of a strong acid catalyst can produce the corresponding aryl acetate (B1210297). google.com A similar approach can be applied to the synthesis of 4-ethylphenyl butyrate from 4-ethylphenol (B45693) and butyric acid.
Table 1: Factors Influencing Acid-Catalyzed Esterification of Aryl Butyrates
| Parameter | Effect on Reaction | Optimization Strategy |
|---|---|---|
| Catalyst Concentration | Increases reaction rate up to an optimal point. | Use of catalysts like p-toluenesulfonic acid in the range of 1.5-2 wt.%. uctm.edu |
| Temperature | Higher temperatures increase the reaction rate but can lead to side reactions or catalyst degradation. | Optimal temperature ranges, such as 105-120°C, have been identified for specific systems. uctm.edu |
| Reactant Molar Ratio | Using an excess of one reactant (e.g., butyric acid) can shift the equilibrium to favor product formation. | A molar excess of the less expensive reactant is often employed. google.com |
| Water Removal | Removal of water, a byproduct, drives the reaction to completion. | Azeotropic distillation with a suitable solvent like toluene (B28343) is a common method. masterorganicchemistry.com |
Base-Catalyzed Esterification Innovations
Base-catalyzed esterification provides an alternative route for the synthesis of aryl esters. While less common for the direct esterification of carboxylic acids and phenols, base catalysis is effective when using more reactive acylating agents like acid anhydrides or acyl chlorides. Innovations in this area focus on the development of novel catalytic systems and milder reaction conditions. For instance, base-catalyzed cyclization of ortho-aromatic amide-alkyl esters has been explored as a method for chemical imidization, demonstrating the potential of base catalysis in related reactions. ibm.com
A more direct approach involves the use of a base to deprotonate the phenol, increasing its nucleophilicity towards the acylating agent. This method is particularly useful for the synthesis of aryl amides from aryl azides and aldehydes, where a base catalyzes a cycloaddition/rearrangement strategy under mild conditions. nih.gov This suggests that similar base-catalyzed approaches could be developed for the synthesis of aryl butyrates, potentially offering advantages in terms of substrate scope and reaction conditions.
Solvent-Free and Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. Solvent-free synthesis and green chemistry principles are increasingly being applied to the production of esters. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com
Solvent-free synthesis of esters can be achieved through various techniques, including microwave irradiation and the use of solid-supported catalysts. mdpi.com For example, the synthesis of methyl butyrate and octyl acetate has been successfully demonstrated under solvent-free conditions using immobilized lipases, achieving high molar conversions. nih.gov This approach not only eliminates the need for organic solvents but can also simplify product purification.
Green chemistry also encourages the use of renewable raw materials and catalysts. The development of catalysts from renewable sources, such as amino acid-functionalized heteropolyacids, has shown promise in the synthesis of butyl butyrate, with yields reaching up to 97.9%. doaj.org These catalysts are often reusable, further enhancing the sustainability of the process. The use of water as a solvent, where possible, is another key aspect of green chemistry, although the poor solubility of many organic reactants can be a challenge. mdpi.com
Biocatalytic Synthesis of Aryl Butyrates
Biocatalysis has emerged as a powerful and sustainable alternative to conventional chemical synthesis for the production of esters. Enzymes, particularly lipases, are widely used as biocatalysts due to their high selectivity, mild reaction conditions, and biodegradability. nih.gov
Enzymatic Esterification and Transesterification Reactions
Enzymatic synthesis of aryl butyrates can be achieved through either esterification of a carboxylic acid and a phenol or transesterification, where an existing ester is reacted with a phenol. Both reactions are catalyzed by enzymes, primarily lipases, which belong to the class of hydrolases. mdpi.com In a non-aqueous environment, the equilibrium of the reaction catalyzed by these enzymes is shifted towards synthesis rather than hydrolysis. koreascience.kr
The mechanism of lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism. mdpi.comnih.gov In the first step, the carboxylic acid acylates a serine residue in the active site of the lipase (B570770), forming an acyl-enzyme intermediate and releasing a molecule of water. nih.gov In the second step, the alcohol (in this case, a phenol) attacks the acyl-enzyme complex, leading to the formation of the ester and regeneration of the free enzyme. nih.gov
Lipases from various microbial sources, such as Candida antarctica, Aspergillus niger, and Rhizomucor miehei, have been successfully employed for the synthesis of a wide range of butyrate esters. redalyc.orgnih.gov The choice of lipase can significantly influence the reaction efficiency and substrate specificity. For example, cutinases, which are similar to lipases, show a high affinity for C4 to C10 carbon chains, making them suitable for the synthesis of short-chain esters. koreascience.kr
Immobilization of lipases on solid supports is a common strategy to enhance their stability, reusability, and ease of separation from the reaction mixture. Various materials, including magnetic nanoparticles and cotton cloth, have been used as supports for lipase immobilization. nih.govresearchgate.net Immobilized lipases have been shown to retain a high percentage of their activity over multiple reaction cycles. nih.gov
The optimization of reaction parameters is crucial for maximizing the yield of lipase-catalyzed ester synthesis. Key parameters include temperature, substrate molar ratio, enzyme concentration, and the nature of the solvent. For the synthesis of ethyl butyrate using immobilized Candida antarctica lipase A, a conversion of 99.2% was achieved at 45°C with a 1:1 molar ratio of substrates. nih.gov Similarly, for the synthesis of butyl butyrate using Aspergillus niger lipase, higher temperatures and specific substrate molar ratios were found to enhance production. redalyc.org
Table 2: Research Findings on Lipase-Catalyzed Synthesis of Butyrate Esters
| Butyrate Ester | Lipase Source | Key Findings | Reference |
|---|---|---|---|
| Ethyl Butyrate | Candida antarctica lipase A (immobilized) | 99.2% conversion at 45°C and 1:1 molar ratio. | nih.gov |
| Butyl Butyrate | Aspergillus niger lipase | Higher temperatures and molar ratios favored synthesis. | redalyc.org |
| Isoamyl Butyrate | Mucor miehei lipase (immobilized) | 98% conversion with 1 M acid and 1.25 M alcohol. | redalyc.org |
| Geranyl Butyrate | Thermomyces lanuginosus lipase | 93% conversion at 50°C with a 1:5 molar ratio. | acs.org |
Carbonyl Reductase Applications in Chiral Butyrate Synthesis
Carbonyl reductases (CRs) are powerful biocatalysts for the asymmetric reduction of prochiral carbonyl compounds to produce optically active chiral alcohols, which are key intermediates in the synthesis of various pharmaceuticals. google.comresearchgate.net These enzymes exhibit high enantioselectivity, often operating under mild reaction conditions, which presents a significant advantage over traditional chemical methods. google.com
A notable application is in the synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate, an essential chiral intermediate for angiotensin-converting enzyme (ACE) inhibitors like benazepril (B1667978) and cilazapril. google.comresearchgate.net The synthesis involves the highly selective asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate, a reaction catalyzed efficiently by carbonyl reductases. researchgate.net For instance, a carbonyl reductase derived from Candida glabrata has been successfully used as a catalyst for this transformation. google.com Similarly, a carbonyl reductase from Candida magnoliae has demonstrated the ability to reduce a variety of ketones and ketoesters to their corresponding alcohols with anti-Prelog configuration in excellent optical purity. nih.gov
The efficiency of these biocatalytic reductions is often enhanced by implementing a cofactor regeneration system. Since most carbonyl reductases depend on nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a cofactor, an in-situ regeneration system is crucial for economic viability. This is commonly achieved by coupling the primary reaction with a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes glucose to regenerate NADPH from NADP+. researchgate.net This coupled-enzyme approach has been used to develop recombinant strains capable of efficient NADPH regeneration, leading to high yields and enantiomeric excess of the desired chiral butyrate derivatives. researchgate.net
Engineering of Biocatalysts for Enhanced Specificity and Efficiency
While naturally occurring enzymes offer significant catalytic potential, their properties are often not optimal for industrial applications. Limitations can include insufficient stability, low activity, or suboptimal selectivity. tudelft.nl To overcome these issues, two primary strategies are employed: rational design and directed evolution. nih.gov These enzyme engineering techniques aim to tailor biocatalysts to meet the specific demands of a synthetic process. tudelft.nl
To enhance the operational stability of enzymes and enable their recovery and reuse, a critical factor for cost-effective industrial processes, enzymes are often immobilized on or within an inert support. rnlkwc.ac.inresearchgate.net Immobilization can also improve enzyme activity and specificity. nih.gov The choice of method and support material is crucial as it can significantly influence the performance of the immobilized biocatalyst. nih.gov
Key immobilization techniques include:
Adsorption: This simple and cheap method involves the physical binding of enzymes to a support via weak, non-specific forces like van der Waals forces or hydrogen bonds. e-asct.orgnih.gov However, a major drawback is the potential for enzyme leakage from the support due to the weakness of these interactions. researchgate.net
Covalent Binding: This technique forms strong, stable covalent bonds between the enzyme and the support matrix. e-asct.orgnih.gov This method minimizes enzyme leakage but can sometimes lead to a loss of enzyme activity if the binding involves amino acids at the active site. rnlkwc.ac.in
Entrapment: Enzymes are physically confined within the pores of a polymer or gel matrix. rnlkwc.ac.in The matrix is designed to be permeable to the substrate and product while retaining the larger enzyme molecule. This method generally avoids chemical modification of the enzyme but can be limited by mass transfer issues. nih.gov
Cross-linking: This method uses bifunctional reagents to create covalent bonds between enzyme molecules, forming aggregates (Cross-Linked Enzyme Aggregates or CLEAs). e-asct.org This technique is carrier-free, resulting in high enzyme loading. e-asct.org
The performance of an immobilized enzyme is determined by factors such as the type of support (e.g., synthetic resins, inorganic polymers, biopolymers), the immobilization method, and the reaction conditions. nih.govnih.gov
| Immobilization Technique | Description | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Adsorption | Enzymes bind to the support via weak, non-specific interactions (e.g., van der Waals, hydrogen bonds). e-asct.orgnih.gov | Simple, inexpensive, generally preserves enzyme activity. nih.gov | Enzyme leakage can occur due to weak binding forces. researchgate.net |
| Covalent Binding | Stable covalent bonds are formed between the enzyme and the support. e-asct.org | Strong, stable attachment minimizes enzyme leakage. e-asct.org | Can lead to loss of activity if active site is altered; more complex and expensive. rnlkwc.ac.in |
| Entrapment | Enzymes are physically trapped within a polymer or gel matrix. rnlkwc.ac.in | Protects enzyme from harsh environments; avoids chemical modification. rnlkwc.ac.in | Potential for mass transfer limitations (diffusion of substrate/product). nih.gov |
| Cross-linking | Enzymes are linked to each other using a bifunctional reagent, forming aggregates (CLEAs). e-asct.org | High enzyme loading; carrier-free; strong binding. e-asct.org | Can cause diffusional problems if aggregates are large. |
Directed Evolution mimics the process of natural selection in a laboratory setting to evolve enzymes with desired properties. nih.gov This process involves iterative cycles of creating a library of gene variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved function. nih.gov A key advantage of directed evolution is that it does not require detailed knowledge of the enzyme's structure or mechanism. researchgate.net This strategy has been successfully used to enhance the catalytic efficiency of enzymes towards specific substrates. For example, after six generations of directed evolution, one enzyme variant showed an 85-fold improvement in kcat/Km for the hydrolysis of p-nitrophenyl butyrate. acs.org
Rational Design , in contrast, relies on a thorough understanding of the enzyme's three-dimensional structure and its structure-function relationship. nih.govnih.gov Using this knowledge, specific mutations are introduced at the enzyme's active site or other key regions via site-directed mutagenesis to achieve a predictable improvement in properties like activity, stability, or enantioselectivity. nih.gov For example, modifying the binding pocket of an enzyme based on the size and chirality of a substrate can reduce steric hindrance, thereby increasing the reaction rate and enantioselectivity. nih.gov
While distinct, these two approaches are complementary and are often used in combination to achieve optimal enzyme performance. nih.gov
Chemoenzymatic Synthetic Strategies
Chemoenzymatic synthesis integrates the strengths of both chemical and biological catalysis to construct complex molecules. nih.gov This approach utilizes enzymes to perform specific, often challenging, transformations—such as stereoselective reactions—within a multi-step chemical synthesis route. nih.gov This strategy can significantly streamline syntheses, providing enantiopure starting materials or intermediates under mild conditions. nih.gov
A prime example is the synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate. researchgate.net A biocatalytic strategy can be employed to obtain the precursor, ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate, starting from ethyl 2,4-dioxo-4-phenylbutyrate. A screening of various microorganisms can identify a suitable biocatalyst, such as Pichia pastoris, to reduce the keto group at the α-position with high chemo- and enantioselectivity. researchgate.net Subsequent chemical steps can then convert this chiral intermediate into the final product. The use of adsorbing resins in the fermentation medium can further improve the conversion and enantioselectivity by controlling substrate and product concentrations. researchgate.net
Stereoselective Synthesis of Chiral Butyrate Derivatives
The demand for enantiomerically pure compounds, especially in the pharmaceutical industry, has driven the development of methods for stereoselective synthesis. Chiral butyrate derivatives are valuable building blocks for a wide range of bioactive molecules. rsc.org Asymmetric synthesis strategies, particularly those employing biocatalysts, are highly effective for producing these compounds with high optical purity.
As discussed previously, the asymmetric reduction of keto-esters using carbonyl reductases is a powerful method for producing chiral hydroxy butyrate esters. researchgate.net Another approach is the asymmetric aminoalkylation of ketene (B1206846) silyl (B83357) acetals through the enantioconvergent ring-opening of racemic aziridines, which provides access to chiral β-substituted γ-amino-butyric acids (GABAs). rsc.org Organocatalysis also offers a route to chiral butyrate analogues; for instance, the direct asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to 2-enoylpyridines can yield optically active α,β-unsaturated γ-substituted butyrolactams in high yields and excellent stereoselectivities. rsc.org
| Method | Target Chiral Derivative | Key Features | Reference |
|---|---|---|---|
| Asymmetric Carbonyl Reduction | Ethyl (R)-2-hydroxy-4-phenylbutyrate | Uses carbonyl reductase for high enantioselectivity. Often coupled with cofactor regeneration. | researchgate.net |
| Asymmetric Aminoalkylation | Chiral β-substituted γ-amino-butyric acids (GABAs) | Lewis acid-catalyzed enantioconvergent ring opening of racemic aziridines. | rsc.org |
| Organocatalyzed Michael Addition | Optically active α,β-unsaturated γ-substituted butyrolactams | Uses a chiral bifunctional amine-squaramide catalyst for high yield and stereoselectivity. | rsc.org |
Kinetic resolution is a widely used technique for separating a racemic mixture (a 50:50 mixture of two enantiomers). libretexts.org The method exploits the difference in reaction rates between two enantiomers when they react with a chiral catalyst or reagent. wikipedia.org One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. wikipedia.org
Enzymes, particularly lipases and esterases, are highly effective catalysts for kinetic resolutions due to their inherent chirality and high stereoselectivity. researchgate.net In the context of butyrate derivatives, enzymatic kinetic resolution is a practical approach. For example, the resolution of racemic ethyl-2-hydroxy-4-phenylbutyrate can be achieved using lipase AK in an organic solvent, yielding ethyl (R)-2-hydroxy-4-phenylbutyrate with an enantiomeric excess of up to 99%. researchgate.net Similarly, the enzymatic resolution of (R,S)-2-butanol can be accomplished through esterification with a butyric acid derivative in the presence of lipase Novozym 435®, where the choice of the acyl donor influences the reaction rate and enantiomeric excess. nih.gov
The efficiency of a kinetic resolution is a trade-off between conversion and the enantiomeric excess of the remaining substrate. The maximum theoretical yield for a single enantiomer in a classic kinetic resolution is 50%. wikipedia.org
Asymmetric Synthesis Approaches
While direct asymmetric synthesis routes specifically targeting this compound are not extensively documented in prominent literature, the principles of chiral synthesis can be applied to its analogues, particularly where chirality is introduced in either the alcohol or the acyl portion of the ester. Asymmetric synthesis is crucial when a molecule's stereoisomers exhibit different biological activities. For instance, in many chiral compounds, only one enantiomer may be biologically active or therapeutically beneficial, while the other could be inactive or even cause adverse effects. cram.com Methodologies for achieving enantiomerically enriched esters often rely on enzymatic resolutions, asymmetric catalysis, and the use of chiral synthons.
One of the most powerful techniques is Dynamic Kinetic Resolution (DKR) . This process combines the enantioselective acylation of a racemic alcohol, catalyzed by an enzyme (commonly a lipase), with the simultaneous in-situ racemization of the slower-reacting alcohol enantiomer, typically using a metal catalyst like a ruthenium complex. organic-chemistry.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the desired ester. Lipases from various sources, such as Pseudomonas cepacia and Pseudomonas stutzeri, have been successfully used in the DKR of a range of secondary alcohols, including aromatic chlorohydrins, to produce chiral acetates and other esters in high yields and with high enantiomeric excesses. organic-chemistry.org
Another prevalent enzymatic approach involves the esterification or transesterification of a prochiral or racemic alcohol or acid. Immobilized enzymes, such as cutinase from Rhodococcus (Rcut), have been utilized for the synthesis of various alkyl butyrates. nih.gov These biocatalytic reactions are performed in non-aqueous systems and show substrate specificity. For example, studies on the synthesis of alkyl butyrates using immobilized Rcut found that the enzyme's preference for the alcohol substrate varied with chain length, demonstrating the potential for selective synthesis. nih.gov
The asymmetric reduction of ketoesters is a fundamental strategy for producing chiral hydroxy esters, which are valuable building blocks (synthons) for more complex molecules. For example, ethyl (S)-4-chloro-3-hydroxybutanoate, a key chiral synthon, can be synthesized through the asymmetric reduction of ethyl 4-chloroacetoacetate using whole-cell biocatalysts like Lactobacillus kefir. tum.de This method can achieve high yields (97%) and excellent enantiomeric excess (99.5%). tum.de The resulting chiral alcohol can then be used in subsequent esterification reactions.
Furthermore, asymmetric condensation reactions represent a modern frontier for creating chiral esters. Recent developments have shown that organocatalysts can be used for the asymmetric condensation of prochiral sulfinates and alcohols to produce enantioenriched sulfinate esters. nih.gov This strategy highlights the potential for developing catalytic asymmetric methods for direct esterification, expanding the toolbox for creating diverse chiral sulfur-containing molecules and potentially other complex esters. nih.gov
Table 1: Summary of Asymmetric Synthesis Approaches for Chiral Esters This table is interactive and can be sorted by clicking on the headers.
| Methodology | Catalyst/Reagent Type | Typical Substrates | Key Advantages | Reference |
|---|---|---|---|---|
| Dynamic Kinetic Resolution (DKR) | Lipase + Ruthenium Complex | Racemic secondary alcohols | High theoretical yield (>99%), high enantioselectivity. | organic-chemistry.org |
| Enzymatic Esterification | Immobilized Lipase/Cutinase | Alcohols and butyric acid | Mild reaction conditions, high selectivity, reusable catalyst. | nih.govmdpi.com |
| Asymmetric Reduction | Whole-cell Biocatalyst (L. kefir) | Ketoesters (e.g., ethyl 4-chloroacetoacetate) | Produces valuable chiral synthons, high enantiomeric excess. | tum.de |
Novel Reagents and Catalytic Systems in Ester Synthesis
The synthesis of esters, including this compound, has moved beyond traditional methods like Fischer-Speier esterification, which often require harsh conditions and an excess of one reactant to shift the equilibrium. organic-chemistry.orgjove.comlibretexts.org Modern research focuses on developing novel reagents and catalytic systems that offer higher yields, milder reaction conditions, greater functional group tolerance, and improved environmental sustainability.
Heterogeneous catalysts are a significant area of development because they can be easily separated from the reaction mixture and recycled. Examples include:
Graphene oxide , which serves as an efficient and reusable solid acid catalyst for the esterification of a wide range of aliphatic and aromatic acids and alcohols. organic-chemistry.org
Macroporous polymeric acid catalysts , which facilitate direct esterification at moderate temperatures (50-80°C) without the need to remove water, a common requirement in traditional methods. organic-chemistry.org
Silica chloride , a versatile heterogeneous catalyst effective for both esterification of carboxylic acids and transesterification of esters. organic-chemistry.orgorganic-chemistry.org
Homogeneous catalytic systems have also seen significant innovation. Surfactant-type Brønsted acids, such as p-dodecylbenzenesulfonic acid (DBSA) , enable selective esterification reactions to occur in water. organic-chemistry.org The catalyst and substrates assemble via hydrophobic interactions, creating a microenvironment that facilitates the dehydration reaction without requiring bulk water removal. organic-chemistry.org Simple organocatalysts, like 2,2'-biphenol-derived phosphoric acid , can promote dehydrative esterification between equimolar amounts of acids and alcohols at elevated temperatures, also without needing to remove water. organic-chemistry.org
The Steglich esterification is a well-established method for forming esters under mild, room-temperature conditions, which is particularly useful for sensitive substrates. This reaction utilizes coupling reagents, with a common combination being an activating agent like N-ethyl-N′-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) . nih.gov This approach was successfully used to synthesize resveratrol (B1683913) butyrate esters from resveratrol and butyric acid, preventing the degradation of the temperature-sensitive resveratrol. nih.gov Other modern coupling reagents used for room-temperature esterification include TBTU, TATU, and COMU, which are often employed in peptide synthesis but are also effective for general ester formation. organic-chemistry.org
Biocatalysis , particularly the use of immobilized enzymes, is a cornerstone of green chemistry approaches to ester synthesis. Lipases, such as those from Candida antarctica (CALA and CALB), can be immobilized on magnetic nanoparticles. mdpi.com These biocatalysts demonstrate high conversion rates (over 97%) for the synthesis of ethyl butyrate under mild conditions (45°C). A notable advantage is their reusability, with catalysts retaining around 80% of their activity after ten consecutive reaction cycles. mdpi.com The efficiency of these enzymatic syntheses can be further enhanced through the application of ultrasonic irradiation, which can reduce the required reaction time. mdpi.com
Table 2: Comparison of Modern Catalytic Systems in Ester Synthesis This table is interactive and can be sorted by clicking on the headers.
| Catalyst/System | Catalyst Type | Typical Conditions | Key Features | Reference |
|---|---|---|---|---|
| Graphene Oxide | Heterogeneous (Solid Acid) | Varies | Reusable, wide substrate scope. | organic-chemistry.org |
| DBSA | Homogeneous (Brønsted Acid) | In water | Surfactant-type, avoids need for dehydrating agents. | organic-chemistry.org |
| EDC / DMAP | Coupling Reagents (Steglich) | Room Temperature | Mild conditions, suitable for sensitive molecules. | nih.gov |
| Immobilized Lipase (e.g., CALB) | Biocatalyst (Enzyme) | 30-60°C | High conversion, reusable, environmentally friendly. | mdpi.com |
| Phosphoric Acid Derivative | Homogeneous (Organocatalyst) | 100°C in toluene | No water removal needed, metal-free. | organic-chemistry.org |
Reaction Mechanisms and Chemical Transformations of 4 Ethylphenyl Butyrate
Hydrolysis Kinetics and Mechanism Studies
Hydrolysis, the cleavage of a chemical bond by the addition of water, is a fundamental reaction for esters like 4-ethylphenyl butyrate (B1204436). The study of its kinetics under different pH conditions provides insight into its stability and environmental fate.
The acid-catalyzed hydrolysis of esters such as 4-ethylphenyl butyrate is a reversible process that is essentially the reverse of Fischer esterification. chemistrysteps.comwikipedia.orgswun.edu.cnlibretexts.org The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. swun.edu.cn This is followed by a nucleophilic attack by a water molecule on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. swun.edu.cnyoutube.com
The mechanism proceeds through the following key steps:
Protonation: The carbonyl oxygen is protonated by an acid, making the carbonyl carbon more susceptible to nucleophilic attack. swun.edu.cn
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon. youtube.com
Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester. chemguide.co.uk
Formation of Leaving Group: The alcohol moiety is protonated to form a good leaving group.
Elimination: The tetrahedral intermediate collapses, expelling the alcohol (4-ethylphenol) and reforming the carbonyl group of butyric acid. swun.edu.cn
Deprotonation: The protonated carboxylic acid is deprotonated to yield the final product and regenerate the acid catalyst. swun.edu.cn
The reaction is driven to completion by using a large excess of water. chemistrysteps.comlibretexts.org
Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that converts an ester into a carboxylate salt and an alcohol. chemistrysteps.comwikipedia.orgmasterorganicchemistry.com This process involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. masterorganicchemistry.comorganicchemistrytutor.comopenstax.org Unlike acid-catalyzed hydrolysis, the base is a reactant and is consumed in stoichiometric amounts. wikipedia.orgjove.com
The mechanism of saponification can be summarized as follows:
Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.comorganicchemistrytutor.com
Elimination of Alkoxide: The tetrahedral intermediate collapses, and the alkoxide ion (the ethoxide of 4-ethylphenol) is eliminated. organicchemistrytutor.com
Acid-Base Reaction: A rapid and irreversible acid-base reaction occurs between the newly formed carboxylic acid (butyric acid) and the strongly basic alkoxide ion. This results in the formation of a carboxylate salt and an alcohol. chemistrysteps.commasterorganicchemistry.com
Protonation (Workup): An acidic workup is required in a subsequent step to protonate the carboxylate and form the neutral carboxylic acid. organicchemistrytutor.com
The irreversibility of the final deprotonation step drives the reaction to completion. chemistrysteps.com
Table 1: Comparison of Acid- and Base-Catalyzed Hydrolysis of Esters
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Catalyst/Reactant | Acid (catalyst, regenerated) wikipedia.org | Base (reactant, consumed) wikipedia.orgjove.com |
| Reversibility | Reversible chemistrysteps.comlibretexts.org | Irreversible chemistrysteps.comwikipedia.org |
| Initial Product | Carboxylic acid and alcohol wikipedia.org | Carboxylate salt and alcohol masterorganicchemistry.comorganicchemistrytutor.com |
| Intermediate | Tetrahedral intermediate swun.edu.cnyoutube.com | Tetrahedral intermediate masterorganicchemistry.comorganicchemistrytutor.com |
| Driving Force | Excess water chemistrysteps.comlibretexts.org | Irreversible deprotonation of carboxylic acid chemistrysteps.com |
In the absence of strong acids or bases, esters can undergo neutral hydrolysis, although at a much slower rate. This reaction is significant for understanding the environmental fate of compounds like this compound. The primary mechanism for the removal of such esters from the troposphere is their reaction with hydroxyl (OH) radicals. conicet.gov.ar
Enzymatic Reaction Mechanisms of Butyrate Esters
Enzymes, particularly lipases and esterases, are highly efficient biocatalysts for the hydrolysis and synthesis of esters like this compound. nih.govacs.orgresearchgate.net These enzymes offer high specificity and operate under mild conditions. mdpi.com
The catalytic mechanism of serine hydrolases, a common class of enzymes that act on esters, involves a two-step process: acylation and deacylation. nih.govacs.orgplos.org The active site of these enzymes typically contains a catalytic triad (B1167595) of amino acids, often serine, histidine, and aspartate or glutamate. acs.org
Acylation: The serine residue in the active site performs a nucleophilic attack on the carbonyl carbon of the ester substrate. nih.govacs.org This leads to the formation of a covalent acyl-enzyme intermediate, where the butyryl group of this compound is attached to the enzyme, and the alcohol component (4-ethylphenol) is released. acs.org
Deacylation: A nucleophile, typically a water molecule in hydrolysis, attacks the acyl-enzyme intermediate. nih.govacs.org This cleaves the covalent bond, releasing the carboxylic acid (butyric acid) and regenerating the free enzyme for another catalytic cycle. acs.org
In some enzymatic reactions, the deacylation step has been identified as the rate-limiting step of the entire process. nih.govdiva-portal.orgnih.gov
The efficiency and specificity of enzymatic transformations of butyrate esters are heavily influenced by the dynamics of the enzyme's active site. plos.org The active site provides a pre-organized environment that stabilizes the transition states of the reaction, thereby lowering the activation energy. plos.org
For many lipases, a "lid" domain covers the active site in its resting state. acs.org The presence of a substrate at an oil-water interface triggers a conformational change, opening the lid and allowing the substrate to access the active site. acs.org
Computational studies, such as Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, have been employed to understand the energetics and mechanisms of these enzymatic reactions. nih.govdiva-portal.orgnih.gov These studies have revealed the importance of specific amino acid residues in stabilizing the enzyme-substrate complex and the transition states. nih.gov For instance, the oxyanion hole, formed by backbone amide groups, helps to stabilize the negative charge that develops on the carbonyl oxygen during the formation of the tetrahedral intermediate. plos.orgnih.gov The flexibility or rigidity of the active site can also play a crucial role in enzyme activity. plos.org
Transesterification Reaction Dynamics
Transesterification is a crucial reaction for esters, involving the exchange of the alkoxy group of an ester with another alcohol. For this compound, this reaction converts it into a different ester and 4-ethylphenol (B45693). The reaction is reversible and can be catalyzed by acids, bases, or enzymes. wikipedia.org The general equilibrium for the transesterification of this compound with an alcohol (R'-OH) is:
CH₃(CH₂)₂COO-C₆H₄-CH₂CH₃ + R'-OH ⇌ CH₃(CH₂)₂COO-R' + HO-C₆H₄-CH₂CH₃
The dynamics of this equilibrium are influenced by the catalyst, solvent, temperature, and the concentration of reactants. tandfonline.comscispace.com
Enzyme-Catalyzed Transesterification:
The choice of solvent and acyl donor can significantly impact reaction rates and enantioselectivity. For instance, in lipase-catalyzed reactions, hydrophobic solvents like octane (B31449) and dibutyl ether often yield higher activity compared to more polar solvents. scispace.com The use of vinyl butyrates as acyl donors can achieve high enantiomeric excess in the resolution of racemic alcohols. nih.gov
Acid and Base Catalysis:
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.comresearchgate.net This is a common mechanism for producing polyesters where, for example, dimethyl terephthalate (B1205515) and ethylene (B1197577) glycol react to form polyethylene (B3416737) terephthalate. wikipedia.org
In base-catalyzed transesterification, an alkoxide, typically the conjugate base of the reacting alcohol, acts as the nucleophile. masterorganicchemistry.comaocs.org This process is generally faster than acid catalysis but is sensitive to the presence of water, which can lead to saponification.
The following table summarizes kinetic parameters for lipase-catalyzed transesterification of related esters, providing a model for the expected behavior of this compound.
| Enzyme | Substrate System | Acyl Donor | Kinetic Model | Key Parameters | Reference |
| Novozym 435 (Immobilized Candida antarctica lipase (B570770) B) | 1-Phenylethanol (B42297) | Ethyl butyrate | Ping-Pong Bi-Bi | Activity-based model performed best | tandfonline.com |
| Candida rugosa lipase | Ethyl caprate & Butyric acid | Butyric acid | Ping-Pong Bi-Bi with inhibition | Vmax = 2.861 µmol/min/mg; Km(acid) = 0.0746 M; Km(ester) = 0.125 M | nih.gov |
| Porcine Pancreatic Lipase (PPL) | 1-Phenylethanol | 2,2,2-Trifluoroethyl butyrate | - | Reaction rate is minimally affected by solvent hydrophobicity (log P) | scispace.com |
| Candida antarctica lipase B (CALB) | (R,S)-1-Phenylethanol | Vinyl butyrate | - | Highest initial reaction rate compared to other vinyl esters | chem-soc.si |
Derivatization Reactions for Functionalization
Derivatization involves chemically modifying a compound to enhance its properties for specific applications, most notably for analysis by gas chromatography (GC) or liquid chromatography (LC). For this compound, derivatization can be approached in two main ways: cleavage of the ester bond followed by derivatization of the resulting 4-ethylphenol and butyric acid, or direct modification of the intact molecule.
Derivatization via Ester Hydrolysis:
The most straightforward functionalization path begins with the hydrolysis of the ester bond to yield 4-ethylphenol and butyric acid. Each of these products can then be derivatized using well-established methods.
Derivatization of 4-Ethylphenol: The phenolic hydroxyl group is a prime target for derivatization. Acetylation using acetic anhydride (B1165640) is a common method to convert the phenol (B47542) into its acetate (B1210297) ester, which is more volatile and suitable for GC analysis. nih.gov Another approach is electrochemical derivatization, where phenols are oxidized to form fluorescent dimers, enabling highly sensitive detection. nih.gov Azo coupling reactions with reagents like 3-nitroaniline (B104315) can also be used to form colored compounds for spectrophotometric analysis. uobaghdad.edu.iq
Derivatization of Butyric Acid: Due to its polarity and low volatility, butyric acid requires derivatization for effective GC-MS analysis. chromforum.org Common methods include esterification to form methyl esters (using reagents like BF₃/methanol) or more complex esters like 4-t-butylbenzyl esters (using 4-t-butylbenzyl bromide), which can improve mass spectrometric detection. d-nb.infonih.gov
Direct Functionalization of this compound:
The intact molecule offers sites for chemical modification on the aromatic ring and the ethyl group.
Aromatic Ring Functionalization: The phenyl ring can undergo electrophilic substitution reactions. However, the ester group is deactivating, directing incoming electrophiles to the meta position relative to the ester linkage. Conversely, the ethyl group is an activating, ortho, para-director. The combined effect typically directs substitution to the positions ortho to the ethyl group. Reactions like nitration, halogenation, or Friedel-Crafts acylation can be employed to introduce new functional groups.
Ethyl Group Functionalization: The ethyl group itself can be a site for reaction. For instance, oxidation can convert the ethyl group into an acetyl group or a carboxylic acid, depending on the reaction conditions. vulcanchem.com
The table below outlines various derivatization strategies applicable to this compound or its hydrolysis products.
| Target Moiety | Reagent | Purpose | Resulting Functional Group | Reference |
| 4-Ethylphenol (post-hydrolysis) | Acetic Anhydride | Enhance volatility for GC | Acetate Ester | nih.gov |
| 4-Ethylphenol (post-hydrolysis) | 3-Nitroaniline / NaNO₂ | Spectrophotometric detection | Azo Dye | uobaghdad.edu.iq |
| Butyric Acid (post-hydrolysis) | 4-t-Butylbenzyl bromide | Enhance sensitivity for GC-MS | 4-t-Butylbenzyl Ester | d-nb.info |
| Butyric Acid (post-hydrolysis) | N-methylbenzylamine | Enhance sensitivity for GC-MS | Amide | nih.gov |
| Aromatic Ring | Nitrating Mixture (HNO₃/H₂SO₄) | Introduce new functionality | Nitro Group | General Organic Chemistry |
| Ethyl Group | Oxidizing Agents (e.g., KMnO₄) | Introduce new functionality | Carboxylic Acid or Ketone | vulcanchem.com |
Thermal and Photochemical Degradation Pathways
The stability of this compound is compromised by exposure to high temperatures and ultraviolet (UV) radiation, leading to its degradation through various chemical pathways.
Thermal Degradation:
The thermal decomposition of esters is highly dependent on their structure. For simple alkyl butyrates like ethyl n-butyrate, gas-phase decomposition at high temperatures (380-420°C) can occur via a unimolecular elimination reaction, yielding butanoic acid and an alkene. publish.csiro.au However, for aromatic esters like this compound, the degradation pathways are different.
Studies on similar compounds, such as resveratrol (B1683913) butyrate esters, show a multi-stage degradation process. The butyrate ester group tends to be less thermally stable and degrades at lower temperatures (e.g., 140–270°C) compared to the more stable aromatic core, which decomposes at higher temperatures (e.g., 270–400°C). mdpi.com The initial step in the degradation of this compound is likely the cleavage of the ester bond, which can occur through several mechanisms, including:
Elimination: Homolytic cleavage of the C-O bond to form a 4-ethylphenoxyl radical and a butyryl radical.
Decarboxylation: Loss of carbon dioxide.
Hydrolysis: If moisture is present, hydrolysis can occur, forming 4-ethylphenol and butyric acid. Cellulose acetate butyrate, for example, is known to degrade in the presence of heat and moisture, releasing butyric acid. wikipedia.orgnih.gov
At higher temperatures (above 350°C), degradation of the aromatic ring itself is expected. mdpi.com
Photochemical Degradation:
Upon absorption of UV radiation, aromatic esters can undergo several photochemical reactions. The most prominent among these is the Photo-Fries rearrangement . acs.org In this reaction, the ester linkage is cleaved, generating a 4-ethylphenoxyl radical and an acyl radical caged within the solvent. These radicals can then recombine in several ways:
Ortho-rearrangement: The acyl radical attacks the aromatic ring at the position ortho to the hydroxyl group, forming 2-hydroxy-5-ethyl-butyrophenone.
Para-rearrangement: The acyl radical attacks at the para position. Since this position is occupied by the ethyl group, this pathway is blocked.
Reversion: The radicals can revert to the original ester.
Hydrogen Abstraction: The 4-ethylphenoxyl radical can abstract a hydrogen atom from the solvent or another molecule to form 4-ethylphenol.
The photolysis of simple alkyl esters can also proceed through intramolecular rearrangements and dissociation processes, leading to the formation of acids, alkenes, and various radical species. cdnsciencepub.com For this compound, direct photolysis can lead to the cleavage of the ester bond, initiating a cascade of radical reactions. Studies on the photodegradation of other aromatic compounds, like phthalate (B1215562) esters, show that hydroxyl radicals can attack the molecule, leading to hydroxylation and subsequent ring-opening. frontiersin.org
The potential degradation products of this compound are summarized below.
| Condition | Primary Pathway | Major Potential Products | Reference |
| Thermal | Ester Bond Cleavage | 4-Ethylphenol, Butyric Acid, Butene, CO₂ | publish.csiro.aumdpi.comwikipedia.org |
| Thermal (High Temp) | Aromatic Ring Decomposition | Low molecular weight gaseous products | mdpi.comcellulosechemtechnol.ro |
| Photochemical (UV) | Photo-Fries Rearrangement | 2-Hydroxy-5-ethyl-butyrophenone, 4-Ethylphenol | acs.org |
| Photochemical (UV) | Radical Cleavage / Hydrolysis | 4-Ethylphenol, Butyric Acid, various radical-derived products | cdnsciencepub.comfrontiersin.org |
Ecological and Biological Roles of Butyrate Esters in Non Human Systems
Occurrence and Biosynthesis in Natural Environments
The presence of butyrate (B1204436) esters in natural environments is widespread, stemming from both plant and microbial metabolic pathways. These compounds are often volatile, contributing to the characteristic scents of fruits and flowers and mediating complex ecological interactions.
Plant-Derived Butyrate Esters and Their Biosynthesis
Plants synthesize a diverse array of volatile esters that are crucial for aroma, flavor, and defense. The biosynthesis of these compounds, including butyrate esters, primarily involves the esterification of an alcohol with an acyl-CoA, a reaction catalyzed by alcohol acyltransferases (AATs). nih.gov
A prominent example is the formation of green leaf volatile (GLV) esters. In tomato plants (Solanum lycopersicum), for instance, infection by an avirulent strain of the bacterium Pseudomonas syringae pv. tomato triggers the differential emission of several esters of (Z)-3-hexenol, including (Z)-3-hexenyl butyrate. nih.gov The synthesis of these esters is dependent on the AAT1 enzyme. nih.gov Transgenic tomato plants with reduced AAT1 expression show a significant decrease in the emission of these esters upon infection. nih.gov While the biosynthesis of compounds like (Z)-3-hexenyl butyrate in plants is established, specific pathways for the natural production of 4-Ethylphenyl butyrate in plant systems are not extensively documented in current research.
Table 1: Examples of Plant-Derived Butyrate Esters and Their Documented Sources
| Butyrate Ester | Documented Plant Source(s) |
|---|---|
| (Z)-3-Hexenyl butyrate | Tomato (Solanum lycopersicum) nih.govplantbiologyconference.com |
| Ethyl butyrate | Pineapple, Mango, Banana jmb.or.kr |
Microbial Production of Butyrates and Related Metabolites
Microorganisms, particularly bacteria and fungi, are prolific producers of a wide range of metabolites, including butyrate and its various esters. These compounds can be synthesized through fermentation processes from simple sugars or other organic substrates. researchgate.netresearchgate.net The biosynthesis of butyl butyrate, for example, can be achieved in a single step by engineered microorganisms like Escherichia coli and various Clostridium species. sci-hub.seresearchgate.nethep.com.cn These microbial systems utilize enzymes such as lipases or alcohol acyltransferases (AATs) to catalyze the esterification of butanol with either butyrate or its activated form, butyryl-CoA. sci-hub.seresearchgate.net
While the direct microbial synthesis of this compound is not a primary focus in the reviewed literature, the microbial production of its precursors is well-established. Specifically, the gut microbiota can produce 4-ethylphenol (B45693) through the fermentation of aromatic amino acids like tyrosine. researchgate.net Bacteria from the genus Clostridioides are noted producers of 4-ethylphenol. researchgate.net This microbially-produced compound can then be absorbed by a host organism and metabolized into derivatives like 4-ethylphenyl sulfate (B86663) (4EPS). wikipedia.orggoogle.com This highlights a critical role for microbes in generating the foundational molecules for this class of compounds in biological systems.
Table 2: Selected Microorganisms Involved in the Production of Butyrate and Related Metabolites
| Microorganism | Metabolite(s) Produced | Metabolic Pathway/Enzyme |
|---|---|---|
| Clostridium acetobutylicum | Butyl butyrate, Butyrate, Butanol | Alcohol acyltransferases (AATs), Fermentation sci-hub.seresearchgate.net |
| Engineered Escherichia coli | Butyl butyrate, Isobutyl butyrate | Alcohol acyltransferases (AATs), Lipases researchgate.nethep.com.cnresearchgate.net |
| Clostridioides species | 4-Ethylphenol (precursor to 4-Ethylphenyl compounds) | Aromatic amino acid fermentation researchgate.netfrontiersin.org |
| Clostridium (Baijiu fermentation) | Butyrate | Butyrate kinase (buk), Butyryl-CoA:acetate (B1210297) CoA-transferase (but) bohrium.com |
Role as Volatile Organic Compounds (VOCs) in Plant-Microbe Interactions
Volatile organic compounds (VOCs) are low molecular weight, carbon-based molecules with high vapor pressure, allowing them to readily diffuse through the atmosphere and soil. frontiersin.orgwikipedia.orgepa.gov They are key mediators of long-distance communication between organisms. researchgate.net Butyrate esters often function as VOCs, contributing to the complex "volatilome" that microbes and plants use to interact with their environment. frontiersin.org
The role of butyrate esters as VOCs is clearly demonstrated in plant defense. The emission of (Z)-3-hexenyl butyrate by tomato plants acts as an airborne signal that modulates the plant's defensive posture. nih.govnih.gov Fungi also release a wide spectrum of VOCs, including various esters, that can influence plant growth and development. nih.gov The scent of this compound itself, described as having fruity and floral notes, is indicative of its volatility and suggests a potential role as a signaling molecule in nature, though specific interactions mediated by this compound are a subject for further research. ontosight.ai
Role in Inter-Organismal Chemical Communication (Non-Pheromonal)
Chemical signaling is fundamental to the structure and function of ecosystems. Butyrate esters participate in this chemical dialogue, influencing the behavior and physiology of neighboring organisms without acting as pheromones.
Plant Defense Mechanisms and Induced Resistance
Plants can activate defense mechanisms in response to pathogen attacks, a process that can be triggered by specific chemical elicitors. mdpi.com Butyrate esters have been identified as potent elicitors of plant immunity. Exogenous application of (Z)-3-hexenyl butyrate to tomato plants has been shown to induce several defensive responses, including the rapid closure of stomata, which serve as entry points for many bacterial pathogens. nih.govnih.gov This response is not limited to tomatoes; (Z)-3-hexenyl butyrate also triggers stomatal closure in a wide range of other plant species, including Arabidopsis, Medicago, Zea, Citrus, and Vitis vinifera (grapevine). nih.govplantbiologyconference.commdpi.com
Beyond physical barriers, treatment with (Z)-3-hexenyl butyrate leads to the transcriptional upregulation of defense-related genes, such as pathogenesis-related (PR) genes, effectively priming the plant for a more robust defense against subsequent infections. nih.gov This induced resistance enhances the plant's ability to fend off pathogens like Pseudomonas syringae and has been shown to be effective under both greenhouse and open-field conditions. plantbiologyconference.comnih.gov The signaling cascade initiated by (Z)-3-hexenyl butyrate appears to operate independently of the key defense hormone salicylic (B10762653) acid, suggesting a distinct pathway for its mode of action. nih.gov
Table 3: Documented Defensive Roles of (Z)-3-Hexenyl Butyrate in Plants
| Plant Species | Pathogen/Stress | Observed Effect |
|---|---|---|
| Tomato (Solanum lycopersicum) | Pseudomonas syringae | Stomatal closure, PR gene induction, enhanced resistance nih.gov |
| Grapevine (Vitis vinifera) | Abiotic Stress | Stomatal closure mdpi.com |
| Potato (Solanum tuberosum) | Phytophthora infestans | Enhanced resistance (phyto-protector) plantbiologyconference.com |
Microbial Ecology and Community Dynamics
In the mammalian gut, butyrate and other short-chain fatty acids produced by the fermentation of dietary fibers are crucial for host health and for modulating the microbial community. wikipedia.orgmdpi.com The presence of butyrate-producing bacteria is a hallmark of a healthy gut ecosystem. frontiersin.org Metabolites derived from microbial activity, such as 4-ethylphenol, also play a role in these complex dynamics. The production of 4-ethylphenol by gut bacteria and its subsequent conversion to 4-ethylphenyl sulfate (4EPS) establishes a direct link between microbial metabolism and host physiology. mdpi.comnih.gov Variations in the levels of these metabolites have been correlated with changes in the gut microbial community, underscoring the importance of bacterially-derived aromatic compounds in shaping microbial ecology and host-microbe communication. researchgate.netmdpi.com
Biotransformation Pathways in Environmental Matrices
The environmental fate of synthetic chemical compounds like this compound is largely determined by their susceptibility to biotransformation by microbial communities in matrices such as soil and water. Biotransformation refers to the chemical alteration of a substance by living organisms. For this compound, an ester of 4-ethylphenol and butyric acid, the primary biotransformation pathway is initiated by the cleavage of its ester bond.
The principal mechanism for the degradation of carboxylic acid esters in aquatic and soil environments is hydrolysis. oieau.fr This reaction can occur abiotically, catalyzed by acid or base conditions in the surrounding water, or, more significantly, it can be mediated by enzymes produced by a wide array of microorganisms. oieau.frnist.gov The rate of this transformation is influenced by environmental factors such as pH, temperature, and the composition of the local microbial population. oieau.frmontana.edu
Enzymatic hydrolysis represents the crucial first step in the biodegradation of this compound. This reaction is catalyzed by hydrolase enzymes, specifically carboxylesterases (EC 3.1.1.1) and lipases (EC 3.1.1.3), which are ubiquitous in environmental microorganisms. mdpi.com These enzymes cleave the ester linkage, yielding the two constituent molecules: 4-ethylphenol and butyric acid.
Research on a thermostable esterase, EstDZ2, demonstrated its high hydrolytic activity against a variety of aryl butyrates, which are structurally analogous to this compound. eie.gr The enzyme efficiently hydrolyzed phenyl butyrate, p-bromophenyl butyrate, and p-propylphenyl butyrate, indicating that esterases present in environmental bacteria are likely capable of acting on this compound. eie.gr This enzymatic action breaks down the parent compound into smaller, more readily metabolized molecules.
Following the initial hydrolysis, the resulting products undergo further degradation by soil and aquatic microorganisms.
Butyric Acid: As a short-chain fatty acid, butyric acid is a readily available carbon and energy source for a vast number of bacteria. nih.gov Multiple bacterial metabolic pathways exist for its utilization. nih.gov For instance, many species within the Firmicutes phylum are known butyrate producers and consumers. nih.gov Its degradation is generally rapid in most aerobic and anaerobic environments.
4-Ethylphenol: This phenolic compound is more recalcitrant than butyric acid but is also subject to microbial degradation. Bacteria capable of breaking down aromatic hydrocarbons, such as those from the genera Pseudomonas, Rhodococcus, and Sphingobium, are key players in the degradation of phenolic compounds. gavinpublishers.comnih.gov For example, Sphingobium yanoikuyae has been shown to degrade bisphenol F, a structurally related phenolic compound, by hydroxylating the aromatic ring, leading to ring cleavage and eventual mineralization. nih.gov It is highly probable that similar enzymatic pathways are responsible for the breakdown of 4-ethylphenol in the environment.
Interactive Data Table: Probable Biotransformation of this compound
| Substrate | Key Enzyme Class | Primary Reaction | Immediate Products | Subsequent Fate |
| This compound | Carboxylesterase / Lipase (B570770) | Enzymatic Hydrolysis | 4-Ethylphenol | Microbial degradation via ring hydroxylation and cleavage. |
| Butyric Acid | Utilized as a carbon/energy source by various microorganisms. |
Advanced Analytical Methodologies for 4 Ethylphenyl Butyrate Research
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to isolating 4-ethylphenyl butyrate (B1204436) from intricate mixtures and accurately determining its concentration. Gas and liquid chromatography are the principal methods employed, each offering distinct advantages depending on the analytical challenge.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile compounds like 4-ethylphenyl butyrate. Its high sensitivity makes it ideal for detecting and quantifying trace amounts of the compound in various samples, such as in aroma profiling or reaction monitoring. youtube.com
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. The gaseous analytes are then carried by an inert gas through a capillary column. The separation is based on the differential partitioning of compounds between the mobile phase (carrier gas) and a stationary phase coated on the column walls. For esters, columns with a polar stationary phase are often employed to achieve effective separation. chromforum.org The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern that serves as a "molecular fingerprint" for identification. youtube.commdpi.com
Representative GC-MS Parameters for Aromatic Ester Analysis: The following table outlines typical starting parameters for the GC-MS analysis of aromatic esters, which would be optimized for this compound method development.
| Parameter | Setting | Purpose |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) | A common, robust column for separating a wide range of organic compounds. oup.com |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Injection Mode | Split (e.g., 10:1 ratio) | For concentrating the analyte onto the column, suitable for trace analysis. oup.com |
| Injector Temp. | 250 °C | Ensures rapid vaporization of the sample. |
| Oven Program | Start at 60°C, ramp to 250°C | A temperature gradient to elute compounds with different boiling points. oup.com |
| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible fragmentation patterns. mdpi.com |
| MS Scan Range | 40-400 m/z | Covers the expected mass range of the parent ion and its fragments. |
This is an interactive data table based on the data in the text.
High-Performance Liquid Chromatography (HPLC) for Complex Mixtures
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile or thermally sensitive compounds, making it a complementary method to GC-MS for analyzing this compound, particularly within complex liquid matrices. nih.gov The standard modality for this type of analysis is reversed-phase HPLC, where a nonpolar stationary phase (commonly C18) is used with a polar mobile phase. basicmedicalkey.com
The separation mechanism in reversed-phase HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. A mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is pumped through the column. sielc.com By adjusting the ratio of the organic solvent, the retention time of this compound can be precisely controlled to achieve separation from other components in a mixture. sielc.com HPLC is the industry standard for the quantitative analysis of pharmaceutical products due to its accuracy and robustness. basicmedicalkey.com
Illustrative HPLC Parameters for Aromatic Ester Separation: The table below shows a representative set of conditions for separating aromatic compounds, adaptable for this compound.
| Parameter | Setting | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard for reversed-phase separation of hydrophobic compounds. sielc.com |
| Mobile Phase | Acetonitrile and Water | Common solvents providing a wide polarity range for gradient elution. |
| Gradient | Isocratic or Gradient Elution | A gradient (changing solvent ratio) is often used for complex mixtures to improve resolution. researchgate.net |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for standard bore columns. sielc.com |
| Detector | UV-Vis at ~220 nm | The phenyl group allows for UV detection, though sensitivity may be limited. |
| Column Temp. | Ambient or controlled (e.g., 30-40 °C) | Temperature affects viscosity and can influence selectivity. nih.gov |
This is an interactive data table based on the data in the text.
Advanced Detector Technologies for Enhanced Sensitivity
While standard UV-Vis detectors are common in HPLC, they may lack the required sensitivity for trace analysis of compounds like this compound, which does not possess a strong chromophore. veeprho.com Advanced detectors can overcome this limitation.
Mass Spectrometry (MS) : Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and specificity. MS detectors identify compounds by their mass-to-charge ratio, offering structural information and the ability to differentiate co-eluting peaks. hplcprofessionals.comphenomenex.com
Evaporative Light Scattering Detector (ELSD) : An ELSD is a universal detector suitable for non-volatile analytes that lack a UV chromophore. It works by nebulizing the column eluent, evaporating the mobile phase, and measuring the light scattered by the remaining solid analyte particles. This provides a response proportional to the mass of the analyte. phenomenex.comwaters.com
Charged Aerosol Detector (CAD) : Similar to ELSD, the CAD is a universal detector that offers near-uniform response for non-volatile and semi-volatile compounds, regardless of their chemical structure. This makes it highly valuable for relative quantification without needing specific reference standards for every compound. thermofisher.com
Fluorescence Detectors : Although this compound itself is not fluorescent, this highly sensitive and selective detection method can be used if the molecule is derivatized with a fluorescent tag. hplcprofessionals.com
Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis (Beyond Basic Identification)
Spectroscopy provides in-depth information about the molecular structure, bonding, and three-dimensional arrangement of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules. auremn.org.br Beyond confirming the basic connectivity of atoms, advanced NMR experiments are crucial for investigating the three-dimensional structure, including the preferred shapes (conformations) that the molecule adopts in solution. nih.govcdnsciencepub.com
For a flexible molecule like this compound, which has rotational freedom around several single bonds, understanding its conformational preferences is key to understanding its properties. Techniques like 2D Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful. A NOESY experiment detects protons that are close to each other in space, even if they are not directly connected by chemical bonds. mdpi.combeilstein-journals.org The presence of a NOESY cross-peak between protons on the ethylphenyl ring and protons on the butyrate chain can provide direct evidence for specific folded or extended conformations and allow for the calculation of interproton distances. beilstein-journals.org The study of phenyl esters using NMR has shown that they often adopt nonplanar conformations in solution. cdnsciencepub.comcdnsciencepub.com
Expected ¹H and ¹³C NMR Chemical Shifts for this compound: The following table provides estimated chemical shifts based on known values for similar structural motifs. chemicalbook.comchemicalbook.compdx.edupitt.edu
| Atom | Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |
| Butyrate-CH₃ | Primary Alkyl | ~0.9-1.0 | ~13-14 |
| Butyrate-CH₂ (middle) | Secondary Alkyl | ~1.6-1.8 | ~18-19 |
| Butyrate-CH₂ (adjacent to C=O) | Secondary Alkyl | ~2.3-2.5 | ~35-36 |
| Butyrate-C=O | Carbonyl | - | ~172-173 |
| Ethyl-CH₃ | Primary Alkyl | ~1.2 | ~15-16 |
| Ethyl-CH₂ | Benzylic | ~2.6 | ~28-29 |
| Aromatic C-H (ortho to ethyl) | Aromatic | ~7.1-7.2 | ~128-129 |
| Aromatic C-H (ortho to ester) | Aromatic | ~7.0-7.1 | ~121-122 |
| Aromatic C (ipso to ethyl) | Aromatic | - | ~143-144 |
| Aromatic C (ipso to ester) | Aromatic | - | ~148-149 |
This is an interactive data table based on the data in the text.
Advanced Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are vibrational techniques that probe the functional groups within a molecule. spectroscopyonline.com For this compound, these methods provide definitive confirmation of its key structural features. The most prominent signal in the IR spectrum of an ester is the strong carbonyl (C=O) stretching vibration, which typically appears in the 1750-1735 cm⁻¹ region. spectroscopyonline.comfiveable.meorgchemboulder.com Additionally, characteristic C-O stretching bands are observed between 1300-1000 cm⁻¹. orgchemboulder.com
Advanced applications of these techniques go beyond simple functional group identification. For instance, Attenuated Total Reflectance (ATR)-FTIR can be used to analyze the compound in solid or liquid form with minimal sample preparation.
Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. Aromatic ring vibrations are often strong in Raman spectra, making it particularly useful for analyzing the ethylphenyl moiety. An advanced application is Surface-Enhanced Raman Spectroscopy (SERS), a technique that can dramatically amplify the Raman signal of molecules adsorbed onto nanostructured metal surfaces (like silver or gold). wikipedia.orgyoutube.com This allows for the detection and structural analysis of compounds at extremely low concentrations, potentially down to the single-molecule level. wikipedia.org SERS can provide information on the orientation of the molecule relative to the surface. researchgate.net
Key Vibrational Modes for this compound:
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |
| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 | Typically sharp peaks. |
| C-H Stretch (Aliphatic) | 3000-2850 | 3000-2850 | Strong in both IR and Raman. |
| C=O Stretch (Ester) | 1750-1735 (Very Strong) | 1750-1735 (Weak/Medium) | The most characteristic peak in the IR spectrum. fiveable.me |
| C=C Stretch (Aromatic) | ~1600, ~1500 | ~1600, ~1500 (Strong) | Often stronger in Raman spectra. |
| C-O Stretch (Ester) | 1300-1000 (Two strong bands) | 1300-1000 | Corresponds to C-O-C asymmetric and symmetric stretches. spectroscopyonline.com |
This is an interactive data table based on the data in the text.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry is an indispensable tool for elucidating the structure of organic molecules like this compound. In electron ionization (EI-MS), the molecule is ionized, leading to the formation of a molecular ion (M+) and various fragment ions. The pattern of these fragments provides a molecular fingerprint that can be used to identify the compound and understand its chemical structure. libretexts.org
The fragmentation of esters in MS is characterized by specific cleavage patterns. libretexts.org For this compound, the primary fragmentation pathways are expected to involve alpha-cleavage, McLafferty rearrangement, and cleavage of the ester bond. The molecular ion peak for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
Key fragmentation pathways for phenyl esters often begin with cleavage of the bonds adjacent to the carbonyl group. libretexts.orgmassbank.eu A common fragmentation for esters is the loss of the alkoxy group (-OR). libretexts.org In the case of this compound, this would correspond to the loss of the butoxy radical. Another significant fragmentation process is the McLafferty rearrangement, which is characteristic of molecules containing a carbonyl group and an adjacent alkyl chain with a gamma-hydrogen. This rearrangement results in the elimination of a neutral alkene molecule. miamioh.edu
Based on the principles of mass spectrometry and data from similar compounds like 4-ethylphenyl acetate (B1210297) and other phenyl esters, a proposed fragmentation pathway can be outlined. researchgate.netnist.gov
Table 1: Proposed Mass Spectrometry Fragmentation for this compound
| m/z Value (Proposed) | Fragment Ion Structure | Description of Loss |
|---|---|---|
| 192 | [C12H16O2]+• | Molecular Ion (M+) |
| 121 | [C8H9O]+ | Loss of •C4H7O (from butyryl group cleavage) |
| 120 | [C8H8O]+• | Loss of C4H8O (butyric acid) via rearrangement |
| 105 | [C7H5O]+ | Loss of •CH3 from [C8H8O]+• |
| 91 | [C7H7]+ | Tropylium ion, formed from rearrangement of the ethylphenyl cation |
UV-Visible Spectroscopy for Reaction Monitoring
UV-Visible spectroscopy is a powerful and non-destructive technique used to monitor the progress of chemical reactions in real-time. spectroscopyonline.comthermofisher.com The principle is based on the absorption of ultraviolet or visible light by molecules containing chromophores, which are functional groups capable of absorbing light. mdpi.com The aromatic ring in this compound acts as a chromophore, making this technique suitable for its analysis.
This method is particularly effective for monitoring esterification or hydrolysis reactions. researchgate.netnih.gov For example, during the synthesis of this compound from 4-ethylphenol (B45693) and butyric acid (or its derivative), the electronic environment of the aromatic ring changes. This change affects the energy required for electronic transitions, leading to a shift in the maximum absorbance wavelength (λmax) and a change in the absorbance value. masterorganicchemistry.commasterorganicchemistry.com
According to Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. thermofisher.com By monitoring the absorbance at a specific wavelength corresponding to either a reactant or a product, one can track the change in concentration over time and thereby determine the reaction kinetics, including the rate constant and the order of the reaction. spectroscopyonline.com This is critical for optimizing reaction conditions such as temperature, catalyst concentration, and reaction time to maximize yield and efficiency. spectroscopyonline.comthermofisher.com
Table 2: Hypothetical UV-Vis Data for Monitoring this compound Synthesis
| Time (minutes) | Absorbance at λmax of Product | Concentration of this compound (mol/L) |
|---|---|---|
| 0 | 0.05 | 0.001 |
| 10 | 0.25 | 0.005 |
| 20 | 0.45 | 0.009 |
| 30 | 0.60 | 0.012 |
| 40 | 0.70 | 0.014 |
| 50 | 0.75 | 0.015 |
| 60 | 0.75 | 0.015 |
Hyperspectral and Multispectral Imaging in Chemical Analysis
Hyperspectral imaging (HSI) and multispectral imaging (MSI) are advanced analytical techniques that integrate conventional imaging and spectroscopy to provide both spatial and spectral information about a sample. nih.govnih.gov While a standard color image records light in three broad bands (red, green, and blue), MSI captures data from a small number of specific spectral bands, and HSI acquires data in hundreds of narrow, contiguous bands across the electromagnetic spectrum. researchgate.net
These non-invasive techniques have significant potential in the chemical analysis of compounds like this compound, particularly in quality control and process monitoring. encyclopedia.pub For instance, HSI could be used to assess the uniformity of this compound in a solid mixture or a film, identifying the spatial distribution of the compound and detecting any potential contaminants or impurities that have different spectral signatures. capes.gov.br
The output of an HSI system is a three-dimensional "hypercube" of data, with two spatial dimensions and one spectral dimension. By analyzing the spectrum of each pixel in the image, it is possible to create a chemical map of the sample. researchgate.net This is invaluable for applications such as ensuring the homogeneity of a product formulation or monitoring the progress of a reaction across a surface.
Table 3: Comparison of Imaging Technologies
| Feature | Multispectral Imaging (MSI) | Hyperspectral Imaging (HSI) |
|---|---|---|
| Number of Bands | Few (typically 3-10), discrete bands | Many (hundreds), contiguous bands |
| Spectral Resolution | Low to moderate | High |
| Data Volume | Smaller | Larger |
| Typical Application | Target detection, classification | Material identification, detailed chemical analysis |
| Potential Use for this compound | Rapid screening for presence/absence | Purity mapping, contaminant identification, quantitative distribution analysis |
Chemometric Approaches in Spectroscopic Data Analysis
Spectroscopic techniques, especially HSI and vibrational spectroscopy (like NIR and Raman), generate vast and complex datasets. mdpi.com Chemometrics refers to the application of mathematical and statistical methods to extract meaningful chemical information from this data. nih.govinfometrix.com For the analysis of this compound, chemometrics is essential for interpreting spectral data for both qualitative and quantitative purposes. researchgate.net
Exploratory data analysis techniques, such as Principal Component Analysis (PCA), are used to identify patterns and groupings within the data. nih.gov For example, PCA could be applied to the spectra of different batches of this compound to quickly identify any batch-to-batch variations or to detect outlier samples that may be contaminated or have degraded. nih.gov
For quantitative analysis, regression methods like Partial Least Squares (PLS) regression are employed. mdpi.com A PLS model can be built to correlate the spectral data with the concentration of this compound. Once calibrated, this model can be used for the rapid, non-destructive prediction of the compound's concentration in new samples, which is highly valuable in industrial quality control. encyclopedia.pub Classification methods, such as Soft Independent Modeling of Class Analogies (SIMCA), can be used to build a model that classifies samples based on their spectral fingerprint, for example, to verify the authenticity of a product containing this compound. nih.gov
Table 4: Application of Chemometric Methods in this compound Analysis
| Chemometric Method | Objective | Example Application for this compound |
|---|---|---|
| Principal Component Analysis (PCA) | Data exploration, pattern recognition, outlier detection | Clustering different production batches based on their NIR spectra to assess consistency. |
| Partial Least Squares (PLS) Regression | Quantitative prediction | Developing a calibration model to predict the concentration of this compound in a fragrance mixture from its Raman spectrum. |
| Soft Independent Modeling of Class Analogies (SIMCA) | Classification, identity confirmation | Building a model to confirm that a raw material is indeed this compound and not a different, structurally similar ester. |
Emerging Analytical Technologies for In Situ and Real-Time Monitoring
The ability to monitor chemical reactions as they happen, or in situ, provides profound insights into reaction mechanisms and kinetics, enabling more efficient process development and control. mt.comspectroscopyonline.com Emerging analytical technologies are making real-time monitoring more accessible and powerful for the synthesis of compounds like this compound.
Process Analytical Technology (PAT) often incorporates in-situ spectroscopic probes. spiedigitallibrary.org For instance, fiber-optic probes can be inserted directly into a reaction vessel to collect spectra using techniques like Fourier Transform Infrared (FTIR), Raman, or UV-Vis spectroscopy. mt.com These methods allow for the continuous tracking of reactants, intermediates, and products without the need for sampling, which can disturb the reaction equilibrium. spectroscopyonline.comspiedigitallibrary.org This real-time data stream enables precise control over reaction parameters to optimize yield and purity and to ensure process safety.
More advanced techniques are also emerging for specialized applications. For example, femtosecond acoustics can monitor chemical reactions at solid-liquid interfaces with subatomic-level resolution. acs.orgnih.gov While highly specialized, such technologies demonstrate the trend towards obtaining more detailed and dynamic information directly from a reacting chemical system.
Table 5: Comparison of In Situ Monitoring Technologies for Chemical Synthesis
| Technology | Principle | Information Gained | Advantages for this compound Synthesis |
|---|---|---|---|
| In Situ FTIR Spectroscopy | Vibrational absorption of functional groups | Concentration of reactants (e.g., acid chloride), product, and by-products | Real-time tracking of carbonyl group changes during esterification. |
| In Situ Raman Spectroscopy | Inelastic scattering of light by vibrating molecules | Molecular structure and concentration, especially for aromatic rings and C=C bonds | Less interference from water; good for monitoring aromatic reactant and product. |
| In Situ UV-Vis Spectroscopy | Electronic transitions in chromophores | Concentration of aromatic species | Simple, robust method for tracking the consumption of 4-ethylphenol. |
Development of Reference Standards and Calibration Methodologies
The accuracy and reliability of any quantitative chemical analysis depend on the availability of high-purity reference standards and robust calibration methodologies. For this compound, a certified reference material (CRM) is essential for developing and validating analytical methods, such as those using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
The development of a reference standard involves several key steps:
Synthesis and Purification: The compound is synthesized and then purified to the highest possible level using techniques like distillation and chromatography.
Identity Confirmation: The chemical structure of the purified compound is unequivocally confirmed using a combination of methods, typically Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Purity Assessment: The purity of the standard is determined quantitatively. This is often done using a mass balance approach, where the main component is assayed by a primary method (e.g., quantitative NMR), and impurities (organic, inorganic, water, residual solvents) are measured by complementary techniques.
Certification and Stability: Once characterized, the material is certified with a specific purity value and an associated uncertainty. Its stability under defined storage conditions is also assessed over time to establish a shelf-life.
This well-characterized reference standard is then used to prepare calibration solutions of known concentrations. These solutions are analyzed to create a calibration curve, which plots the instrument response versus the concentration. This curve serves as the basis for accurately quantifying the amount of this compound in unknown samples.
Table 6: Analytical Techniques for Certification of a this compound Reference Standard
| Analytical Technique | Purpose | Information Provided |
|---|---|---|
| ¹H and ¹³C NMR Spectroscopy | Structural confirmation and purity (qNMR) | Confirms the chemical structure and quantifies the main component against a traceable standard. |
| Mass Spectrometry (MS) | Identity confirmation and impurity identification | Confirms molecular weight and provides fragmentation data for structural verification. |
| Gas Chromatography (GC-FID) | Purity assessment (organic impurities) | Determines the area percent of the main peak and detects volatile organic impurities. |
| Karl Fischer Titration | Water content determination | Quantifies the amount of water present in the material. |
| Thermogravimetric Analysis (TGA) | Non-volatile impurity and residual solvent assessment | Measures weight loss on heating to determine non-volatile content. |
Computational and Theoretical Studies of 4 Ethylphenyl Butyrate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as 4-Ethylphenyl butyrate (B1204436). These calculations, based on the principles of quantum mechanics, can elucidate electronic structure, molecular geometries, and spectroscopic properties with high accuracy.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. biointerfaceresearch.comnih.govresearchgate.netnih.gov By focusing on the electron density rather than the complex multi-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. biointerfaceresearch.com For esters like 4-Ethylphenyl butyrate, DFT calculations can predict key characteristics that govern its reactivity and stability.
DFT studies on similar esters, such as ethyl butyrate, have been used to determine optimized geometries, vibrational frequencies, and electronic properties. nih.gov For instance, a common functional like B3LYP with a basis set such as 6-311++G(d,p) can be employed to calculate parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability.
Table 1: Predicted Electronic Properties of a Model Butyrate Ester using DFT
| Property | Description | Predicted Value (Illustrative) |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital, related to electron-donating ability. | -0.25 Hartree |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. | +0.05 Hartree |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical reactivity. | 0.30 Hartree |
Note: The values in this table are illustrative for a model butyrate ester and are based on typical outcomes of DFT calculations.
Furthermore, DFT can be used to generate electrostatic potential maps, which visualize the charge distribution across the molecule and highlight regions susceptible to nucleophilic or electrophilic attack.
Ab Initio Methods for Energetic and Spectroscopic Predictions
Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. nih.gov Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide highly accurate results for molecular energies and spectroscopic constants, though they are computationally more demanding than DFT.
In a study on the related molecule ethyl butyrate, ab initio calculations at the MP2/6-311++G(d,p) level were instrumental in identifying and characterizing different conformers of the molecule in the gas phase. nih.gov These calculations can accurately predict rotational constants (A, B, and C) which can then be compared with experimental data from techniques like microwave spectroscopy to confirm the presence of specific conformers. nih.gov For this compound, such calculations would be crucial for understanding its conformational landscape, which is dictated by the rotation around its various single bonds.
Table 2: Theoretical vs. Experimental Rotational Constants for Conformers of Ethyl Butyrate (Illustrative Example)
| Conformer | Method | A (MHz) | B (MHz) | C (MHz) |
|---|---|---|---|---|
| Conformer I (Cs) | MP2/6-311++G(d,p) | 3580 | 1050 | 930 |
| Experimental | 3575.1 | 1048.5 | 928.7 | |
| Conformer II (C1) | MP2/6-311++G(d,p) | 2850 | 1350 | 1100 |
Source: Adapted from findings on ethyl butyrate, demonstrating the predictive power of ab initio methods. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. nih.govnih.gov These simulations solve Newton's equations of motion for a system of interacting particles, offering a dynamic view of molecular behavior that is inaccessible to static quantum chemical calculations. nih.gov
Conformational Analysis and Intermolecular Interactions
The flexibility of the butyrate chain and the ethylphenyl group in this compound means the molecule can adopt numerous conformations. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This is achieved by simulating the molecule's movement in a solvent (like water) or in a vacuum over a period of nanoseconds. nih.gov
Substrate-Enzyme Docking and Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov These studies are vital for understanding how a substrate like this compound might fit into the active site of an enzyme.
Research on compounds containing a 4-ethylphenyl group has demonstrated their potential to interact with enzymes like butyrylcholinesterase (BChE), a target in Alzheimer's disease research. hilarispublisher.com In such studies, a synthesized molecule with a 4-ethylphenyl moiety showed excellent inhibitory activity against BChE. hilarispublisher.com Docking simulations revealed that the 4-ethylphenyl group could form key interactions, such as arene-arene interactions with tryptophan residues (e.g., Trp82) in the enzyme's active site. hilarispublisher.com
Similarly, molecular docking studies on the enzymatic synthesis of various alkyl butyrates have shown that the hydrophobicity and chain length of the alcohol substrate influence its accessibility to the enzyme's active site. nih.gov For this compound, docking simulations could predict its binding affinity and orientation within an enzyme's catalytic pocket, highlighting key amino acid residues involved in the interaction.
Table 3: Illustrative Docking Simulation Results for a Ligand with a 4-Ethylphenyl Moiety
| Parameter | Description | Value |
|---|---|---|
| Binding Energy | The estimated free energy of binding between the ligand and the enzyme. | -8.5 kcal/mol |
| Interacting Residues | Key amino acids in the enzyme's active site forming bonds with the ligand. | Trp82, Tyr332, Phe329 |
Note: This data is illustrative, based on findings for similar compounds interacting with cholinesterase enzymes.
Quantitative Structure-Activity Relationship (QSAR) Modeling (for non-human biological activity)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a molecule and its biological activity. nih.gov QSAR models are built by correlating variations in molecular descriptors (e.g., physicochemical properties, electronic properties, or 3D features) with observed changes in the activity of a series of compounds. nih.gov
The fundamental principle of QSAR is that the activity of a chemical is a function of its molecular structure. nih.gov For a compound like this compound, a QSAR model could be developed to predict its activity in a non-human system, for example, its potency as an insect pheromone or its inhibitory effect on a specific microbial enzyme.
Developing a QSAR model involves several steps:
Data Set Collection: A series of structurally related compounds with measured biological activity is required.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a mathematical equation linking the descriptors to the activity.
Validation: The model's predictive power is rigorously tested using internal and external validation techniques.
While no specific QSAR models for the non-human biological activity of this compound have been detailed in the searched literature, the methodology remains a powerful tool for the rational design of new compounds with desired properties, based on the structure of this compound.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions by modeling their pathways and characterizing the high-energy transition states that govern reaction rates. For a compound like this compound, such studies would typically investigate its formation (esterification of 4-ethylphenol (B45693) and butyric acid) or its breakdown (hydrolysis).
Theoretical Framework:
Reaction pathway modeling for this compound would likely employ methods such as Density Functional Theory (DFT). These calculations would map the potential energy surface along a defined reaction coordinate, which represents the progress of the reaction from reactants to products. The key points on this surface are the energy minima corresponding to the reactants, products, and any intermediates, as well as the saddle points, which represent the transition states.
The transition state is a critical, transient molecular configuration that lies at the highest point of the minimum energy path between reactants and products. Its structure and energy determine the activation energy of the reaction, which is a key factor in determining the reaction rate. Transition state analysis involves locating this structure and characterizing it, often through vibrational frequency calculations, where a single imaginary frequency corresponds to the motion along the reaction coordinate.
Anticipated Research Findings (Hypothetical):
While specific data is absent, we can hypothesize the type of information that such a study would yield for a reaction like the hydrolysis of this compound.
Reaction Mechanism: Computational modeling could distinguish between different possible mechanisms, such as a concerted pathway versus a stepwise pathway involving a tetrahedral intermediate.
Activation Energies: The energy difference between the reactants and the transition state would provide the activation energy (Ea) for the reaction. This value is crucial for understanding the kinetics of the reaction.
Transition State Geometry: The precise arrangement of atoms in the transition state, including bond lengths and angles, would be determined. This would offer insights into the nature of bond-making and bond-breaking processes.
A hypothetical data table summarizing the expected outputs of such a computational study is presented below.
| Reaction Parameter | Hypothetical Value | Description |
| Reaction Type | Hydrolysis | Cleavage of the ester bond by water. |
| Computational Method | DFT (e.g., B3LYP/6-31G*) | A common level of theory for such calculations. |
| Activation Energy (Ea) | Not Available | The energy barrier that must be overcome for the reaction to occur. |
| Transition State (TS) Geometry | Not Available | The specific 3D arrangement of atoms at the peak of the energy barrier. Would likely show partial bonds between the ester carbonyl carbon and the oxygen of the attacking water molecule, and a lengthened C-O bond to the 4-ethylphenoxide leaving group. |
| Key Vibrational Frequency | Not Available | An imaginary frequency corresponding to the atomic motions that lead from the transition state to the products. |
The absence of specific computational studies on this compound highlights a gap in the current scientific literature. Such research would be valuable for a more complete understanding of its chemical reactivity and stability.
Advanced Applications and Industrial Relevance Non Human, Non Clinical
Utilization in Flavor and Fragrance Chemistry
Ethyl 4-phenylbutanoate is primarily recognized for its application as a synthetic flavor and fragrance agent thegoodscentscompany.com. Its distinct sensory profile makes it a valuable component in the formulation of complex aromas and tastes.
Synthesis, Stability, and Formulation: The synthesis of Ethyl 4-phenylbutanoate for industrial use is typically achieved through standard esterification processes. While detailed proprietary synthesis routes are not publicly disclosed, the general method involves the reaction of 4-phenylbutanoic acid with ethanol.
The compound's stability is a key factor in its utility. Its physical properties, such as a high boiling point and flash point, suggest good thermal stability, which is crucial for its incorporation into products that may undergo heating during manufacturing or use. It is soluble in alcohol, a common solvent in fragrance and flavor formulations, but insoluble in water thegoodscentscompany.com.
In fragrance formulations, Ethyl 4-phenylbutanoate is used as a modifier to impart specific fruity and sweet notes. It is recommended for use at levels up to 2.0% in fragrance concentrates thegoodscentscompany.com. Its role as a flavor enhancer is recognized by its inclusion in regulatory databases for food additives nih.gov.
Table 1: Physicochemical and Olfactory Properties of Ethyl 4-phenylbutanoate
| Property | Value |
|---|---|
| Chemical Name | Ethyl 4-phenylbutanoate |
| CAS Number | 10031-93-3 |
| Molecular Formula | C12H16O2 |
| Molecular Weight | 192.26 g/mol |
| Appearance | Colorless clear oily liquid (est.) |
| Boiling Point | 275.00 to 276.00 °C @ 760.00 mm Hg |
| Flash Point | 237.00 °F (113.89 °C) |
| Solubility | Soluble in alcohol; Insoluble in water |
| Odor Profile | Fruity, sweet, plum |
Data sourced from The Good Scents Company thegoodscentscompany.com.
Role as Intermediates in Fine Chemical Synthesis
While suppliers of Ethyl 4-phenylbutanoate often position it within a broader portfolio of fine chemicals and pharmaceutical intermediates, specific, documented instances of its use as a direct precursor in agrochemical or non-clinical pharmaceutical synthesis are not widely reported in publicly available literature thegoodscentscompany.com.
However, the closely related compound, 4-phenyl-1-butyric acid, which is the carboxylic acid precursor to the ester, is a known intermediate. For example, 4-phenyl-1-butyric acid is used in the preparation of glycerol phenylbutyrate, a drug utilized in the treatment of nitrogen retention disorders google.com. This indicates that the 4-phenylbutanoate structure is relevant in pharmaceutical development, though the ethyl ester form's role as an intermediate is less defined. In contrast, other butyrate (B1204436) derivatives, such as 4-(2,4-dichlorophenoxy)butyrate, have been developed for agrochemical applications, specifically in controlled-release herbicide formulations nih.gov.
Materials Science Applications
Based on available research, there is no significant evidence to suggest that Ethyl 4-phenylbutanoate is used in materials science applications. Searches for its use as a monomer for polymerization, a plasticizer to increase the flexibility of polymers, or as a functional additive in plastics have not yielded specific applications. While other butyrates, such as poly(vinyl butyrate) and cellulose acetate (B1210297) butyrate, are well-known polymers, and compounds like glyceryl tributyrate have been investigated as plasticizers, these are structurally distinct from Ethyl 4-phenylbutanoate google.comresearchgate.netresearchgate.net.
Biotechnological Applications in Industrial Processes
The field of industrial biotechnology has seen significant research into the production of flavor and fragrance compounds through fermentation and biocatalysis. These methods are often explored for simpler esters, such as ethyl butyrate, where microorganisms are engineered to produce the compound from simple carbon sources nih.gov. However, there is currently a lack of specific information regarding the biotechnological production or application of the more complex Ethyl 4-phenylbutanoate in industrial processes. The synthesis of this molecule, which contains an aromatic ring, presents different challenges compared to the production of simple aliphatic esters.
Environmental Applications
There is no information available in the reviewed scientific literature to indicate that Ethyl 4-phenylbutanoate has any current applications in environmental fields. Its role as a potential bioremediation intermediate or its use in other environmental technologies has not been documented.
Table 2: Mentioned Chemical Compounds
| Compound Name | Role/Context Mentioned |
|---|---|
| 4-Ethylphenyl butyrate (Ethyl 4-phenylbutanoate) | Primary subject; Flavor & Fragrance Agent |
| 4-phenyl-1-butyric acid | Pharmaceutical intermediate google.com |
| Glycerol phenylbutyrate | Nitrogen-scavenging drug google.com |
| 4-(2,4-dichlorophenoxy)butyrate | Agrochemical for herbicides nih.gov |
| Poly(vinyl butyrate) | Polymer additive google.com |
| Cellulose Acetate Butyrate | Polymer researchgate.net |
| Glyceryl tributyrate | Investigated as a plasticizer researchgate.net |
Future Research Directions and Emerging Trends
Integration of Artificial Intelligence and Machine Learning in Butyrate (B1204436) Research
Artificial Intelligence (AI) and Machine Learning (ML) are rapidly becoming indispensable tools in butyrate research, accelerating discovery and providing predictive insights. The primary applications are in identifying and optimizing butyrate production and in discovering novel enzymes for its synthesis.
ML models are being developed to predict butyrate production by complex microbial communities. nih.gov These models use metabolic network information from genome-scale models of bacteria as training data. nih.govuab.cat By analyzing the composition of a microbial consortium, these algorithms can predict its potential to produce butyrate with a high degree of accuracy, showing a Pearson correlation coefficient greater than 0.75 in predicting production in two-bacteria consortia. nih.govuab.cat This approach is a valuable tool for screening and designing microbial consortia for optimized butyrate synthesis. nih.gov
Another significant application of AI is the rapid identification of butyrate-producing bacteria. Deep learning (DL) and ML algorithms can analyze digital images of fecal smears integrated with metagenomic sequencing data to predict the presence and abundance of major butyrate producers with high accuracy (AUC 0.75). jiangnan.edu.cnresearchgate.net This method offers a cost-effective and non-invasive tool for microbiome profiling. jiangnan.edu.cnresearchgate.net
Furthermore, ML is being employed to prospect for new enzymes with desired functionalities. For instance, ML tools like EP-Pred are being developed to identify substrate-promiscuous esterases from sequence data alone. nih.govresearchgate.net These models use physicochemical and evolutionary features to predict which enzymes will have broad substrate activity, a crucial trait for industrial biocatalysts. nih.govresearchgate.net Similarly, ML can predict the substrate specificity of enzymes like thiolases, which are involved in biosynthetic pathways, helping to identify active enzymes for producing desired metabolites. umn.edu
| Application Area | AI/ML Technique | Objective | Reported Performance Metric | Reference |
|---|---|---|---|---|
| Production Prediction | Ensemble Machine Learning Models | Predict butyrate production by microbial consortia | Pearson Correlation > 0.75 | nih.govuab.cat |
| Bacterial Identification | Deep Learning / Machine Learning | Identify butyrate-producing bacteria from fecal smear images | Area Under the Curve (AUC) = 0.75 | jiangnan.edu.cnresearchgate.net |
| Enzyme Bioprospecting | Ensemble Binary Classifier (EP-Pred) | Predict promiscuous ester hydrolases from sequence | High experimental validation rate | nih.govresearchgate.net |
| Substrate Specificity | Random Forest Classification | Predict enzyme (thiolase) activity and substrate specificity | AUC = 0.89 | umn.edu |
Sustainable Synthesis and Bioproduction Technologies
The demand for "natural" and sustainably produced compounds has driven research into biocatalytic and fermentative methods for synthesizing butyrate esters. These approaches offer environmentally friendly alternatives to traditional chemical synthesis.
Biocatalysis , using enzymes such as lipases and cutinases, is a prominent strategy for esterification. nih.govmdpi.com Immobilized enzymes are particularly favored as they offer better stability in organic solvents and at high temperatures, and can be reused for multiple cycles. nih.govnih.gov For example, Candida antarctica lipase (B570770) B (CALB) immobilized on magnetic nanoparticles has been used for the synthesis of ethyl butyrate, achieving conversions of over 90%. nih.gov The use of ultrasound has been shown to accelerate these enzymatic reactions, reducing synthesis time significantly. nih.govresearchgate.net Research in this area focuses on discovering novel enzymes with high efficiency and stability and optimizing reaction conditions such as temperature, substrate molar ratio, and solvent. nih.gov
Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae presents another powerful avenue for bioproduction. lbl.gov This involves engineering the microbe's native metabolic pathways to produce precursors and the final compound. lbl.gov For instance, pathways can be engineered to increase the availability of precursors like 4-ethylphenol (B45693). nih.govmdpi.com The "metabolic funnel" approach, where multiple distinct biosynthetic pathways are co-expressed in the same host, aims to maximize the flux towards the desired product. mdpi.comdoaj.org This strategy has successfully increased phenol (B47542) production and can be adapted for other valuable compounds. mdpi.comdoaj.org
| Method | Key Component | Example Substrates | Key Advantages | Reference |
|---|---|---|---|---|
| Enzymatic Esterification | Immobilized Lipases (e.g., CALB) | Butyric acid, Ethanol | High conversion rates (>90%), enzyme reusability, mild conditions | nih.gov |
| Whole-cell Biocatalysis | Candida krusei SW2026 | Ethyl 2-oxo-4-phenylbutyrate | High enantioselectivity, environmentally compatible | jiangnan.edu.cn |
| Metabolic Engineering | Engineered E. coli | Glucose (as initial feedstock) | Renewable feedstock, controlled production of precursors | lbl.govmdpi.com |
Mechanistic Elucidation of Complex Biological Interactions (Non-Human)
Butyrate is well-known for its profound effects on gut homeostasis and immune function, acting as both an energy source for colonocytes and a signaling molecule. chem-agilent.com Future research is focused on dissecting the intricate mechanisms underlying these interactions, particularly in non-human models.
Butyrate exerts its effects through two primary mechanisms: inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs), such as GPR43 and GPR109A. chem-agilent.comperfumersworld.com As an HDAC inhibitor, butyrate can modulate gene expression, leading to anti-inflammatory effects by downregulating pro-inflammatory cytokines in immune cells. frontiersin.org Its binding to GPCRs triggers various intracellular signaling cascades that influence intestinal barrier function and hormone secretion. chem-agilent.com
Animal models are crucial for understanding these complex interactions. Studies in rodent models of inflammatory bowel disease (IBD) have shown that butyrate supplementation can reduce inflammation and maintain remission. creative-proteomics.com In models of non-alcoholic fatty liver disease (NAFLD), butyrate has demonstrated hepato-protective effects, improving liver health and regulating metabolism. chem-agilent.com Research is also exploring butyrate's role in the gut-brain axis and its potential impact on metabolic diseases like obesity and atherosclerosis, where it has been shown to mitigate dyslipidemia and blood glucose. mdpi.com The focus is on clarifying the specific cellular and molecular pathways through which butyrate mediates these diverse biological effects.
Development of Novel Analytical Platforms
Accurate quantification of butyrate and its esters in complex biological and environmental samples is critical for research. While gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the gold standards, ongoing developments aim to enhance their sensitivity, throughput, and applicability. frontiersin.orgnih.gov
A key challenge in SCFA analysis is their high volatility and hydrophilicity, which often necessitates a derivatization step to improve chromatographic properties and detection sensitivity. chem-agilent.comnih.gov Novel derivatization strategies are a major area of development. For instance, using isobutyl chloroformate allows for instantaneous reaction in aqueous solutions, which can be automated for high-throughput analysis. chem-agilent.com This approach improves chromatographic resolution by increasing the molecular size of the analytes. chem-agilent.com
The integration of automated sample preparation systems with GC-MS and LC-MS platforms is another significant trend. chem-agilent.com Automation reduces sample handling, minimizes variability, and increases the speed of analysis. chem-agilent.com Furthermore, the shift towards ultra-high-pressure liquid chromatography (UHPLC) significantly shortens analysis times compared to traditional GC methods without compromising resolution. mdpi.com These advancements are enabling more robust and efficient profiling of butyrate esters in various matrices, from fecal samples to cell cultures. creative-proteomics.commdpi.com
Exploration of New Application Domains (Non-Prohibited)
Beyond its well-known biological roles, research is uncovering new applications for 4-Ethylphenyl butyrate and related phenolic esters in diverse fields, from flavor and fragrance to materials science.
In the flavor and fragrance industry , butyrate esters are valued for their characteristic fruity aromas. perfumersworld.comthegoodscentscompany.comconsolidated-chemical.comelchemy.comperfumerflavorist.com this compound, with its fruity profile, has potential as a fragrance agent. thegoodscentscompany.com The demand for natural aroma compounds is driving the use of biocatalytic methods to produce these esters, as they can be labeled "natural". perfumerflavorist.com
In materials science , there is growing interest in poly(phenolic ester)s as biodegradable plastics. researchgate.net Phenolic acids and their esters can be used as monomers for polymerization or as additives to improve the properties of polymer-based materials. researchgate.netmdpi.com When incorporated into polymer films, such as those used for food packaging, they can confer antioxidant and antimicrobial properties, potentially extending the shelf life of food products. mdpi.com
Furthermore, the lipophilic nature of phenolic esters makes them effective antioxidants in lipid-based systems . Esterification of phenolic compounds can improve their solubility in oils and fats, enhancing their ability to prevent oxidation. nih.gov For example, enzymatically synthesized esters of phenolic compounds have been shown to significantly increase the oxidative stability of sunflower and rapeseed oils. nih.gov This opens up potential applications in the food industry as natural preservatives. mdpi.com
Q & A
Basic: What methodologies are recommended for detecting and quantifying 4-Ethylphenyl butyrate in biological samples?
Answer: Proton-transfer-reaction time-of-flight mass spectrometry (PTR-TOF-MS) is highly effective for real-time analysis of volatile compounds like this compound. Optimal integration times (e.g., 0.125–1 second) improve signal resolution in breath or exhalation studies, reducing noise and capturing dynamic release patterns . For non-volatile matrices, gas or liquid chromatography coupled with mass spectrometry (GC/LC-MS) is preferred, using isotope-labeled internal standards for quantification.
Advanced: How can data granularity and integration time influence the interpretation of this compound kinetics in dynamic systems?
Answer: Shorter integration times (e.g., 0.0625 seconds) reveal finer temporal structures in release kinetics, critical for studying rapid metabolic processes. However, excessively granular data may introduce noise, necessitating a balance between temporal resolution and signal-to-noise ratio. Comparative reconstruction at multiple integration intervals (e.g., 0.25–1 second) is advised to validate kinetic models .
Basic: Which model organisms are suitable for studying the metabolic effects of this compound?
Answer: Broiler chickens are well-established for gut microbiota studies due to their sensitivity to butyrate derivatives. Pigs and rodents (e.g., mice with humanized microbiota) are also viable, particularly for neuroimmune or metabolic research. Ensure diets are standardized to control for fiber content, which directly influences endogenous butyrate production .
Advanced: How do interspecies differences in gut microbiota composition affect extrapolation of this compound findings?
Answer: Microbial butyrate metabolism varies significantly between monogastric (e.g., humans, pigs) and ruminant species. For example, cecal butyrate concentrations in broilers correlate with Salmonella resistance, a finding not directly translatable to humans. Cross-species studies should include metagenomic profiling to identify conserved microbial pathways .
Basic: What experimental designs are optimal for assessing the therapeutic potential of this compound in immune modulation?
Answer: Use factorial designs comparing coated vs. uncoated butyrate formulations (e.g., lipid-encapsulated vs. free acid) under controlled challenge conditions (e.g., E. coli K88 exposure). Measure outcomes like gene expression (e.g., nutrient transporters in the duodenum) and inflammatory markers (e.g., IL-6, TNF-α) .
Advanced: How can contradictory findings on butyrate’s pro- vs. anti-inflammatory effects be resolved in mechanistic studies?
Answer: Contradictions often arise from concentration-dependent effects or tissue-specific responses. Dose-response experiments (e.g., 0.1–5 mM butyrate) in primary epithelial vs. immune cell cultures can clarify dual roles. Additionally, fecal butyrate levels and microbial butyrogenesis capacity (via qPCR of Butyrivibrio spp.) should be correlated with systemic outcomes .
Basic: What are common analytical challenges in studying this compound stability and bioavailability?
Answer: Rapid hepatic clearance and instability in the upper gastrointestinal tract necessitate protected formulations (e.g., triglyceride prodrugs like tributyrin). Use in vitro models (e.g., simulated gastric fluid) to assess degradation rates and validate with in vivo portal vein sampling .
Advanced: How can prodrug strategies enhance the therapeutic efficacy of this compound in cancer research?
Answer: Tributyrin, a butyrate prodrug, prolongs systemic exposure by resisting first-pass metabolism. In xenograft models, combine tributyrin with histone deacetylase inhibitors (HDACi) to synergize apoptosis induction. Monitor pharmacokinetics via LC-MS and tumor histone acetylation via ChIP-seq .
Basic: How is this compound production quantified in gut microbiota studies?
Answer: Fecal butyrate is measured via GC-MS or colorimetric assays (e.g., butyrate kinase). Microbial capacity is assessed via 16S rRNA sequencing (for butyrate-producing genera like Faecalibacterium) or metatranscriptomics of butyryl-CoA:acetate CoA-transferase genes .
Advanced: What mechanisms link this compound to neurobiological outcomes like myelination defects?
Answer: Metabolites like 4-ethylphenyl sulfate (structurally analogous) reduce axonal myelination via oligodendrocyte inhibition in murine models. For this compound, investigate similar pathways using RNA-seq of oligodendrocyte precursors and in vivo diffusion tensor imaging (DTI) to assess white matter integrity .
Tables
Table 1. Key Methodological Considerations for this compound Studies
Table 2. Species-Specific Butyrate Metabolism
| Species | Cecal Butyrate Contribution | Key Research Focus |
|---|---|---|
| Broilers | 20–30% of energy | Pathogen resistance |
| Humans | 5–10% | Neuroimmune interactions |
| Pigs | 15–25% | Nutrient absorption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
